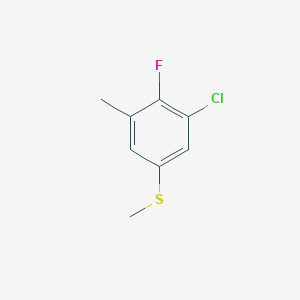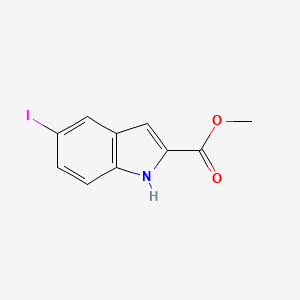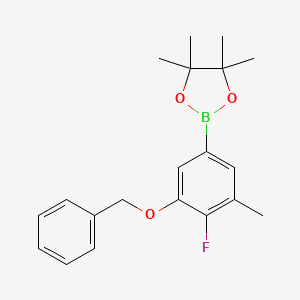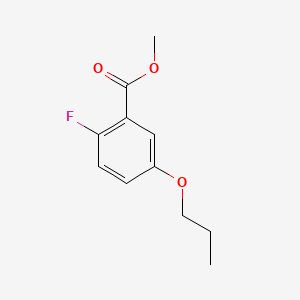![molecular formula C18H29Cl2FO3SSn B14018646 3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride CAS No. 23383-89-3](/img/structure/B14018646.png)
3,5-Dichloro-4-[(tributylstannyl)oxy]benzene-1-sulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonylfluoride, 3,5-dichloro-4-[(tributylstannyl)oxy]- is a chemical compound with the molecular formula C18H28Cl2FOSn It is a derivative of benzenesulfonyl fluoride, featuring additional chlorine and tributylstannyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonylfluoride, 3,5-dichloro-4-[(tributylstannyl)oxy]- typically involves the reaction of benzenesulfonyl fluoride with 3,5-dichloro-4-hydroxybenzenesulfonyl chloride in the presence of a stannylating agent such as tributyltin chloride. The reaction is usually carried out under anhydrous conditions and may require a catalyst to facilitate the stannylation process.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques may be employed to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonylfluoride, 3,5-dichloro-4-[(tributylstannyl)oxy]- can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tributylstannyl group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and ligands are used in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Applications De Recherche Scientifique
Benzenesulfonylfluoride, 3,5-dichloro-4-[(tributylstannyl)oxy]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological processes and the development of new drugs.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which Benzenesulfonylfluoride, 3,5-dichloro-4-[(tributylstannyl)oxy]- exerts its effects involves the interaction of its functional groups with various molecular targets. The sulfonyl fluoride group can react with nucleophiles, while the tributylstannyl group can participate in organometallic reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonylfluoride: Lacks the additional chlorine and tributylstannyl groups.
3,5-Dichlorobenzenesulfonylfluoride: Similar structure but without the tributylstannyl group.
Tributyltin Chloride: Contains the tributylstannyl group but lacks the benzenesulfonyl fluoride moiety.
Uniqueness
Benzenesulfonylfluoride, 3,5-dichloro-4-[(tributylstannyl)oxy]- is unique due to the presence of both chlorine and tributylstannyl groups, which confer distinct chemical reactivity and potential applications. This combination of functional groups allows for versatile use in various chemical reactions and research applications.
Propriétés
Numéro CAS |
23383-89-3 |
|---|---|
Formule moléculaire |
C18H29Cl2FO3SSn |
Poids moléculaire |
534.1 g/mol |
Nom IUPAC |
3,5-dichloro-4-tributylstannyloxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C6H3Cl2FO3S.3C4H9.Sn/c7-4-1-3(13(9,11)12)2-5(8)6(4)10;3*1-3-4-2;/h1-2,10H;3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
BGFPDMNPBWFJMH-UHFFFAOYSA-M |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC1=C(C=C(C=C1Cl)S(=O)(=O)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione](/img/structure/B14018597.png)

![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)
![4-[[(tert-Butoxy)carbonyl] ethylamino]butanoic acid](/img/structure/B14018622.png)





![3-Chloro-4-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyridine](/img/structure/B14018649.png)
